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Compound of Interest

Compound Name: 2,2-Diphenylglycine

Cat. No.: B147090 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties and a

common synthetic route for 2,2-diphenylglycine, an alpha,alpha-disubstituted amino acid of

significant interest in organic synthesis and pharmaceutical development. This document

details its characteristic spectral data, the experimental procedures for obtaining this data, and

a visualization of its synthesis.

Spectroscopic Data
The structural elucidation of 2,2-diphenylglycine is supported by a combination of

spectroscopic techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance

(NMR) Spectroscopy, and Mass Spectrometry (MS). The quantitative data from these analyses

are summarized below.

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Assignment

3062 Aromatic C-H Stretch

3028 Aromatic C-H Stretch

2960 Amino Acid N-H Stretch (broad)

1621 C=O Stretch (Carboxylic Acid)

1582 Aromatic C=C Stretch

1495 Aromatic C=C Stretch

1447 Aromatic C=C Stretch

748 C-H Bending (ortho-disubstituted)

698 C-H Bending (monosubstituted)

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)

Chemical Shift
(ppm)

Multiplicity Integration Assignment

7.25 - 7.50 m 10H Aromatic Protons

2.50 br s 3H -NH₂ and -COOH

¹³C NMR (Carbon-13 NMR)
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Chemical Shift (ppm) Assignment

175.8 Carboxylic Acid Carbonyl (C=O)

142.5 Quaternary Aromatic Carbon

128.6 Aromatic CH

128.1 Aromatic CH

127.3 Aromatic CH

70.4 Quaternary Alpha-Carbon

Mass Spectrometry (MS)
m/z Relative Intensity (%) Assignment

227 5 [M]⁺ (Molecular Ion)

182 100
[M - COOH]⁺ (Loss of

Carboxylic Acid)

167 80
[C₁₃H₁₁]⁺ (Diphenylmethyl

Cation)

104 40 [C₇H₅N]⁺ or [C₈H₈]⁺

77 30 [C₆H₅]⁺ (Phenyl Cation)

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. Specific instrument parameters may vary.

Infrared (IR) Spectroscopy
Method: Attenuated Total Reflectance (ATR)

A small amount of the solid 2,2-diphenylglycine sample is placed directly on the ATR

crystal.
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Pressure is applied to ensure good contact between the sample and the crystal.

The infrared spectrum is recorded by passing an infrared beam through the ATR crystal. The

beam penetrates a short distance into the sample, and the resulting absorbance is measured

by the detector.

The spectrum is typically collected over a range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Method: Solution-State NMR

Sample Preparation: Approximately 10-20 mg of 2,2-diphenylglycine is dissolved in 0.5-0.7

mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. A small amount of a

reference standard, such as tetramethylsilane (TMS), may be added.

¹H NMR Acquisition: The sample is placed in the NMR spectrometer. The ¹H NMR spectrum

is acquired using a standard pulse sequence. Key parameters include the spectral width,

acquisition time, and number of scans.

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired using a proton-decoupled pulse

sequence to simplify the spectrum to single lines for each unique carbon atom. A larger

number of scans is typically required for ¹³C NMR due to the lower natural abundance of the

¹³C isotope.

Mass Spectrometry (MS)
Method: Electron Ionization (EI) Mass Spectrometry

Sample Introduction: A small amount of the 2,2-diphenylglycine sample is introduced into

the mass spectrometer, typically via a direct insertion probe, and vaporized under high

vacuum.

Ionization: The gaseous molecules are bombarded with a high-energy electron beam

(typically 70 eV), causing the ejection of an electron and the formation of a positively

charged molecular ion ([M]⁺).
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Fragmentation: The high internal energy of the molecular ion causes it to fragment into

smaller, characteristic charged ions.

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio

(m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The abundance of each ion is measured by a detector, generating a mass

spectrum.

Synthesis of 2,2-Diphenylglycine via Bucherer-
Bergs Reaction
A common and efficient method for the synthesis of α,α-disubstituted amino acids like 2,2-
diphenylglycine is the Bucherer-Bergs reaction. This multicomponent reaction involves the

treatment of a ketone with an ammonium salt and a cyanide source, followed by hydrolysis of

the resulting hydantoin intermediate.

Experimental Workflow: Bucherer-Bergs Synthesis

Benzophenone
Ammonium Carbonate

Sodium Cyanide
Ethanol/Water

Reaction Mixture
(Heated)

Formation of
5,5-Diphenylhydantoin

Acid Hydrolysis
(e.g., HCl) 2,2-Diphenylglycine Purification

(e.g., Recrystallization) Pure 2,2-Diphenylglycine
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To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 2,2-
Diphenylglycine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b147090#spectroscopic-data-of-2-2-diphenylglycine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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